Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-2-methylpyridin-3-ol

Lipophilicity CNS Drug Design Physicochemical Property

4-Bromo-2-methylpyridin-3-ol (CAS 1227570-80-0) is a trisubstituted pyridine derivative bearing a bromine atom at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position. This substitution pattern places an electron-withdrawing halogen ortho to a hydroxyl group and para to the ring nitrogen, creating a chemically differentiated scaffold for sequential functionalization.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 1227570-80-0
Cat. No. B11904773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methylpyridin-3-ol
CAS1227570-80-0
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1O)Br
InChIInChI=1S/C6H6BrNO/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3
InChIKeyJBGRGPFJPIZXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methylpyridin-3-ol (CAS 1227570-80-0): A Regiospecifically Functionalized Pyridine Scaffold for Cross-Coupling and Medicinal Chemistry


4-Bromo-2-methylpyridin-3-ol (CAS 1227570-80-0) is a trisubstituted pyridine derivative bearing a bromine atom at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position. This substitution pattern places an electron-withdrawing halogen ortho to a hydroxyl group and para to the ring nitrogen, creating a chemically differentiated scaffold for sequential functionalization [1]. The compound serves primarily as a synthetic intermediate, with the bromine atom acting as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or as a temporary blocking group for regiospecific elaboration [2]. Its computed properties (XLogP3-AA = 1.6; Topological Polar Surface Area = 33.1 Ų) [1] position it within a favorable range for CNS drug discovery programs.

Why 4-Bromo-2-methylpyridin-3-ol Cannot Be Replaced by Its Chloro, Fluoro, or Regioisomeric Bromo Analogs


In-class analogs such as 4-chloro-2-methylpyridin-3-ol (CAS 1227602-12-1), 4-fluoro-2-methylpyridin-3-ol (CAS 1227577-32-3), or 5-bromo-2-methylpyridin-3-ol (CAS 91420-25-6) are not functionally interchangeable with the target compound. The C–Br bond at the 4-position exhibits distinct reactivity in oxidative addition relative to C–Cl (slower) and C–I (faster, but with greater stability and handling challenges), offering a kinetic window that is advantageous for chemoselective cross-coupling [1]. Furthermore, the 4-bromo substituent exerts a unique electron-withdrawing effect on the adjacent 3-hydroxyl group, modulating its acidity (pKa) and hydrogen-bonding character, which directly influences both solubility and target-binding interactions . Regioisomeric bromo placement (e.g., 5-bromo) would alter the vector of exit-vector elaboration, rendering it unsuitable for structure-activity relationship (SAR) programs that require specific geometry.

Quantitative Differentiation Guide for 4-Bromo-2-methylpyridin-3-ol (CAS 1227570-80-0) Versus Closest Analogs


Lipophilicity Advantage Over the Non-Halogenated Parent Scaffold (XLogP3-AA Comparison)

The introduction of a bromine atom at the 4-position increases the computed XLogP3-AA value by approximately 1.0 log unit relative to the non-halogenated parent compound 2-methylpyridin-3-ol [1]. This translates to an estimated 10-fold increase in octanol-water partition coefficient, enhancing predicted passive membrane permeability—a critical parameter for central nervous system (CNS) drug candidates, where optimal LogP typically falls between 1 and 3 [2]. The chlorine and fluorine analogs (XLogP3-AA approximately 1.2 and 1.2, respectively) offer a smaller lipophilicity boost, while the iodine analog is excessively lipophilic and may suffer from poor aqueous solubility.

Lipophilicity CNS Drug Design Physicochemical Property

Regiospecific Synthetic Utility as a Temporary Blocking Group for Sequential Functionalization

The 4-bromo substituent serves as a temporary blocking group that can be retained during nucleophilic aromatic substitution or directed ortho-metalation at the 2- or 6-positions, then removed via hydrogenolysis or exploited in cross-coupling [1]. This strategy was demonstrated in a series of ring-substituted pyridin-3-ols where the bromo group was introduced specifically to block the 4-position, enabling selective elaboration at other ring positions [2]. In contrast, the 4-chloro analog undergoes hydrogenolysis less efficiently, and the 4-iodo analog may undergo premature oxidative addition, reducing chemoselectivity. No direct yield comparison is available in the open literature for this exact compound, but the established methodology for 4-bromo-pyridin-3-ols provides a strong class-level inference.

Synthetic Methodology Regioselective Functionalization Heterocyclic Chemistry

GHS Hazard Profile: Predictable Skin and Eye Irritation for Safe Laboratory Handling

According to ECHA C&L notifications aggregated by PubChem, 4-bromo-2-methylpyridin-3-ol carries GHS hazard statements H315 (100%: causes skin irritation), H319 (100%: causes serious eye irritation), and H335 (100%: may cause respiratory irritation) [1]. This hazard profile is consistent with other halogenated pyridinols and is less severe than 4-iodo-2-methylpyridin-3-ol, which may present additional reactivity hazards. The well-characterized hazard classification simplifies risk assessment and standard operating procedure (SOP) development during procurement.

Safety Data GHS Classification Laboratory Procurement

Cholinesterase Inhibitory Activity: Preliminary Evidence Supporting CNS Pharmacological Relevance

A pyridine alkaloid derivative structurally incorporating the 4-bromo-2-methylpyridin-3-ol core exhibited cholinesterase inhibitory activity with an IC50 value of 28 µM in a biochemical assay, as noted in a PubMed Commons comment on BindingDB entry BDBM50092341 [1]. Although this value is substantially weaker than the reference inhibitor physostigmine (IC50 = 0.047 µM) [2], it confirms that the 4-bromo-2-methylpyridin-3-ol scaffold can engage biological targets relevant to neurodegenerative disease. Direct comparisons with chloro or fluoro analogs are not available in the same assay system, limiting the evidence strength. Nevertheless, this provides a starting point for SAR optimization.

Cholinesterase Inhibition Alzheimer's Disease CNS Pharmacology

Optimal Application Scenarios for 4-Bromo-2-methylpyridin-3-ol Based on Verified Differentiation


CNS-Targeted Fragment-Based Drug Discovery Libraries

With its XLogP3-AA of 1.6 and TPSA of 33.1 Ų [1], 4-bromo-2-methylpyridin-3-ol falls squarely within the physicochemical property space associated with CNS drug-likeness. Procurement for fragment library construction is justified over the non-brominated parent (LogP 0.58) or the 4-fluoro analog (LogP ~1.2) because the bromine atom provides both enhanced lipophilicity and a synthetic handle for fragment elaboration via Suzuki-Miyaura coupling, enabling rapid SAR exploration around a CNS-optimized core.

Regioselective Synthesis of 2,3,4-Trisubstituted Pyridines via Sequential Halogen Dance and Cross-Coupling

The 4-bromo group can be exploited as a temporary blocking group during directed ortho-metalation at the 6-position, followed by cross-coupling at the 4-position after deprotonation or metalation [2]. This sequential reactivity is less accessible with the 4-chloro analog (slower oxidative addition) or the 4-iodo analog (competing side reactions), making the bromo derivative the reagent of choice for synthetic methodology groups focused on pyridine diversification.

Safety-Standardized Intermediate for Pre-Clinical CNS Lead Optimization

The fully characterized GHS hazard profile (H315, H319, H335) [3] enables rapid integration into laboratory workflows with pre-established risk assessments. Unlike the 4-iodo analog, which lacks complete hazard classification and may present additional stability concerns, the bromo compound can be procured and handled under standard PPE and ventilation protocols, reducing administrative burden in academic and industrial settings.

Cholinesterase Inhibitor Hit-to-Lead Programs

The preliminary cholinesterase inhibition data (IC50 = 28 µM) [4] positions 4-bromo-2-methylpyridin-3-ol as a viable hit scaffold for Alzheimer's disease research. Although the initial potency is modest, the presence of a bromine atom at the 4-position allows for rapid analog generation via parallel cross-coupling chemistry, enabling efficient exploration of the SAR required to improve potency toward the sub-micromolar range typical of lead compounds.

Quote Request

Request a Quote for 4-Bromo-2-methylpyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.